Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione
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Overview
Description
Spiro[bicyclo[3.2.1]octane-3,5’-imidazolidine]-2’,4’-dione is a chemical compound with the CAS Number: 80355-06-2 . It has a molecular weight of 194.23 . The IUPAC name for this compound is (1R,3r,5S)-spiro [bicyclo [3.2.1]octane-3,4’-imidazolidine]-2’,5’-dione . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The core scaffold of this compound features a Y-shaped bicyclo [3.2.1]octane backbone and a vertical crossover arrangement of adjacent spiro-conjugated rings . Unlike classic bicyclo [2,2,2]octatrienes with high rigidity, this stereoscopic bicyclo [3,2,1]octane allows retaining certain flexibility in the molecular scaffold .Physical And Chemical Properties Analysis
Spiro[bicyclo[3.2.1]octane-3,5’-imidazolidine]-2’,4’-dione is a powder that is stored at room temperature .Mechanism of Action
While the mechanism of action for Spiro[bicyclo[3.2.1]octane-3,5’-imidazolidine]-2’,4’-dione is not explicitly mentioned, a similar compound, Propyl-2-(8-(3,4-difluorobenzyl)-2’,5’-dioxo-8-azaspiro[bicyclo[3.2.1] octane-3,4’-imidazolidine]-1’-yl)acetate, has been studied for its effects on human leukemia cells . It was found to induce apoptosis in these cells through the mitochondrial pathway following cell cycle arrest .
Safety and Hazards
Future Directions
Spiro-fused bicyclo octatriene derivatives have shown potential applications in chemical sensing and flexible optoelectronics . They exhibit aggregation-induced emission (AIE) activity with bright solid-state blue luminescence . These materials based on an unusual 3D scaffold exhibit a high degree of structural modulation at the aggregate level . This opens up the exploration of highly stereoscopic molecular building blocks for developing functional aggregates .
properties
IUPAC Name |
spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-8-10(12-9(14)11-8)4-6-1-2-7(3-6)5-10/h6-7H,1-5H2,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIAXYXFJVHQES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC3(C2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 15573771 |
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